molecular formula C9H14N2 B1451861 N1-ethyl-N1-methylbenzene-1,2-diamine CAS No. 28458-64-2

N1-ethyl-N1-methylbenzene-1,2-diamine

Cat. No.: B1451861
CAS No.: 28458-64-2
M. Wt: 150.22 g/mol
InChI Key: KWMGUQRDALNQKN-UHFFFAOYSA-N
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Description

N1-ethyl-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of benzene, where the benzene ring is substituted with ethyl and methyl groups on the nitrogen atoms of the diamine structure. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-ethyl-N1-methylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the alkylation of benzene-1,2-diamine with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the amine groups, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce halogen atoms onto the benzene ring .

Scientific Research Applications

N1-ethyl-N1-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-ethyl-N1-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electron pairs to electrophiles. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzene-1,2-diamine: Similar in structure but with two methyl groups instead of ethyl and methyl groups.

    N-methyl-1,2-benzenediamine: Contains a single methyl group on the nitrogen atom.

    N,N-dimethylethylenediamine: A related diamine with different alkyl substituents

Uniqueness

N1-ethyl-N1-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-N-ethyl-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMGUQRDALNQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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